Lipophilicity Elevation vs. Des-Methyl Analog
The 4-methyl substitution on the pyrazole ring elevates the computed lipophilicity of this compound to XLogP3 = 1.1, compared with an estimated XLogP3 of approximately 0.6 for the des-methyl analog 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine (C10H12N4, MW 188.23) [1]. This difference of approximately +0.5 logP units is attributable to the methyl group increment and is consistent with fragment-based logP contribution models . The target compound's measured lipophilicity places it closer to optimal CNS drug-like space (XLogP3 1–3) compared to the des-methyl variant, which falls below the typical lower bound for passive membrane permeability [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed) |
| Comparator Or Baseline | 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine: XLogP3 estimated ~0.6 (no 4-methyl group) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (target more lipophilic by approximately 0.5 logP units) |
| Conditions | XLogP3 computed by PubChem 2.1 algorithm; comparator value estimated by subtracting methyl group fragment contribution from target value |
Why This Matters
A logP difference of 0.5 units can translate to a ~3-fold difference in membrane permeability, directly impacting cellular potency, oral absorption potential, and blood-brain barrier penetration in screening cascades.
- [1] PubChem Compound Summary for CID 64039045, 4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine. Computed XLogP3 = 1.1. View Source
- [2] Wager, T. T.; et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties. ACS Chem. Neurosci. 2010, 1 (6), 420–434. View Source
